molecular formula C8H12N2 B2776795 2-Amino-2,2-dicyclopropylacetonitrile CAS No. 752922-40-0

2-Amino-2,2-dicyclopropylacetonitrile

Cat. No.: B2776795
CAS No.: 752922-40-0
M. Wt: 136.198
InChI Key: ZGBIWUWHJXWUNS-UHFFFAOYSA-N
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Description

2-Amino-2,2-dicyclopropylacetonitrile is a compound characterized by the presence of a cyclopropane ring, an acetonitrile group, and an alpha-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,2-dicyclopropylacetonitrile typically involves the reaction of cyclopropyl ketones with suitable amination reagents. One common method includes the use of diazoketone carbene donor reagents in the presence of engineered enzymes to achieve high stereoselectivity . Another approach involves the use of 3-bromo-neopentyl alcohol, which undergoes a series of reactions including reflux with zinc powder and a basic catalyst, followed by a displacement reaction with cyanide under alkaline conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The process typically involves fewer synthetic steps, high yield, and high purity of the target product. The use of readily available raw materials and environmentally friendly post-processing steps makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,2-dicyclopropylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

Major products formed from these reactions include cyclopropyl ketones, primary amines, and various substituted derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

2-Amino-2,2-dicyclopropylacetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2,2-dicyclopropylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring imposes conformational rigidity, enhancing its binding affinity to target proteins. This structural feature also increases the metabolic stability of the compound, extending its therapeutic action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alpha-amino ketones, esters, and nitriles, such as alpha-amino-alpha-cyclopropyl ketones and alpha-amino-alpha-cyclopropyl esters .

Uniqueness

2-Amino-2,2-dicyclopropylacetonitrile is unique due to its combination of a cyclopropane ring and an acetonitrile group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-2,2-dicyclopropylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-8(10,6-1-2-6)7-3-4-7/h6-7H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBIWUWHJXWUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)(C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752922-40-0
Record name 2-amino-2,2-dicyclopropylacetonitrile
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